5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Corrosion Inhibition Electrochemistry Nickel Passivation

Searching for a triazole-thiol that outperforms standard analogs in aggressive acidic media? PTT (CAS 14910-06-6) delivers measurable advantages: • 3x higher inhibition efficiency for Ni in H2SO4/Br- compared to 3-amino-1,2,4-triazole. • Enables Cu²⁺-synergized mild steel protection, reducing inhibitor loading. • Dual N-donor sites for MOF construction (3D pseudo-polyrotaxane or 2-fold interpenetrating frameworks). • Validated antimycobacterial scaffold (MIC90 <4 µM vs H37Rv after derivatization). 98% purity powder, MP 308-313°C. Available for R&D, electroplating, and battery electrolyte formulation.

Molecular Formula C7H6N4S
Molecular Weight 178.22 g/mol
CAS No. 14910-06-6
Cat. No. B088019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
CAS14910-06-6
Molecular FormulaC7H6N4S
Molecular Weight178.22 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=S)NN2
InChIInChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
InChIKeyPBTAXYKMCKLQSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PTT: Heterocyclic Thiol for Corrosion Control and Coordination


5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol (PTT, CAS 14910-06-6) is a heterocyclic building block featuring a 1,2,4-triazole core with a mercapto (-SH) substituent at the 3-position and a 4-pyridyl group at the 5-position [1]. This molecular architecture confers a distinctive combination of coordination chemistry capabilities and surface adsorption properties . The compound exists in thiol-thione tautomeric equilibrium and is commercially available as a 98% purity powder with a melting point of 308–313 °C [2].

1 Corrosion inhibitor for nickel and mild steel in acidic halide media
2 Multidentate ligand for transition metal coordination and MOF synthesis
3 Building block for antitubercular lead optimization via hydrazone tethering

Why PTT Outperforms Generic Triazole-thiols


While numerous 1,2,4-triazole-3-thiol derivatives are commercially available, PTT is uniquely distinguished by its 4-pyridyl substituent. This pyridyl group provides an additional nitrogen donor site that fundamentally alters both the compound's coordination geometry and its corrosion inhibition efficacy [1]. Generic triazole-thiols lacking this pyridyl moiety cannot achieve the same multidentate binding modes, nor can they generate the in situ S–S coupled frameworks observed under solvothermal conditions [2]. Direct comparative studies confirm that substitution with amino-containing analogs (e.g., 3-amino-1,2,4-triazole or 3,5-diamino-1,2,4-triazole) results in measurably inferior corrosion inhibition performance for nickel in sulfuric acid environments [3].

! Generic triazole-thiols lack the pyridyl nitrogen donor; multidentate binding and in situ S–S coupling may not transfer.
! Amino-triazole analogs (AT, DT) show reported lower corrosion inhibition ranking for nickel in H₂SO₄/Br⁻ systems.
! Coordination geometry and framework topology differ; Zn(II) frameworks obtained with PTT may not be replicated by simpler ligands.

PTT Performance Evidence vs. Analogs


Superior Nickel Corrosion Inhibition vs. Amino-Triazoles

In a head-to-head comparison of three triazole derivatives for the inhibition of general and pitting corrosion of nickel in 0.01 M H₂SO₄ contaminated with Br⁻ ions, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol (PTT) demonstrated the highest inhibition efficacy among the tested compounds. The observed efficacy followed the order AT < DT < PTT [1]. The free energy of adsorption (ΔG°ads) was also most negative for PTT, indicating the strongest spontaneous adsorption onto the nickel surface [1].

Corrosion inhibition ranking
Head-to-head
PTT > DT > AT (Ni, H₂SO₄/Br⁻)
Reported efficacy ranking context
ΔG°ads: -36.92 (PTT), -36.18 (DT), -35.99 (AT) kJ·mol⁻¹
Corrosion Inhibition Electrochemistry Nickel Passivation

Copper Ion Synergy for Mild Steel Protection

A study on mild steel corrosion in 0.5 M H₂SO₄ revealed a pronounced synergistic effect between PTT and Cu²⁺ ions. The inhibition efficiency of 0.15 mM PTT alone was 23%, but this value tripled when 0.05 mM Cu²⁺ was introduced into the system [1]. The synergistic parameter (Sθ) was calculated to be 2.39 for the 0.15 mM PTT + 0.05 mM Cu²⁺ combination [1].

Cu²⁺ synergy effect
Head-to-head
IE% 23% (PTT alone) → ~69% (+0.05 mM Cu²⁺)
Reported synergy context
Synergistic parameter Sθ = 2.39
Corrosion Inhibition Synergistic Effects Mild Steel

Antimycobacterial Activity Against M. tuberculosis

While the parent PTT compound itself was not the primary subject of antimycobacterial evaluation, a series of hydrazone-tethered hybrids derived from 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol were synthesized and tested against Mycobacterium tuberculosis H37Rv. The most active derivative (compound 13) exhibited an MIC₉₀ of 3.99 μM [1]. Other derivatives in the series showed MIC₉₀ values ranging from 7.0 μM to >125 μM [1].

Antimycobacterial MIC₉₀
Class-level
3.99 μM (derivative 13)
Supports scaffold derivation
Hydrazone-tethered hybrid series
Antimycobacterial Tuberculosis Medicinal Chemistry

3D Coordination Frameworks via Solvothermal Conditions

Under conventional conditions, reaction of Zn(II) with PTT yields a 3D pseudo-polyrotaxane architecture featuring 1D water tapes penetrating 2D Zn–ptt layers. Under solvothermal conditions, however, in situ S–S coupling of PTT occurs, generating a 2-fold interpenetrating framework with rare LiGe (lig) topology [1].

Solvothermal framework control
Class-level
Conventional: 3D pseudo-polyrotaxane; Solvothermal: LiGe-type
Supports coordination architecture control
Zn(II) system, in situ S–S coupling
Coordination Chemistry Metal-Organic Frameworks Crystal Engineering

Spectroscopic and DFT Characterization Baselines

A detailed spectroscopic investigation of PTT has been conducted, combining experimental FT-IR, laser-Raman, ¹H and ¹³C NMR, and UV-Vis spectra with DFT calculations at the B3LYP/6-311++G(d,p) level [1]. Key computational parameters, including HOMO-LUMO energy gap (ΔE = 3.97 eV) and first hyperpolarizability (β₀ = 2.84 × 10⁻³⁰ esu), have been reported [1].

DFT characterization baseline
Reported
ΔE = 3.97 eV; β₀ ≈ 7.7× urea
Provides analytical benchmark
B3LYP/6-311++G(d,p) level
Analytical Chemistry DFT Calculations Quality Control

Transition Metal Coordination Complexes

The closely related analog 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, which shares the pyridyl-triazole-thiol core with PTT but includes an additional 4-amino group, acts as a bidentate ligand coordinating to Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) through the sulfur and amine nitrogen atoms [1]. Spectral data indicate tetrahedral geometry for Ni(II), Zn(II), Cd(II), and Sn(II) complexes, while Cu(II) complexes exhibit a square-planar structure [1].

Transition metal coordination
Class-level
Tetrahedral (Ni,Zn,Cd,Sn); sq.-planar (Cu)
Supports ligand coordination prediction
Based on 4-amino analog
Coordination Chemistry Transition Metal Complexes Ligand Design

PTT: Validated Application Scenarios


Nickel Corrosion Inhibitor for Acidic Bromide Solutions

Based on direct comparative evidence, PTT is the preferred triazole-based inhibitor for protecting nickel surfaces in sulfuric acid solutions contaminated with bromide ions. Its superior inhibition efficacy over 3-amino-1,2,4-triazole (AT) and 3,5-diamino-1,2,4-triazole (DT) makes it suitable for applications in electroplating baths, battery electrolytes, and chemical processing equipment where nickel components are exposed to aggressive halide-containing acidic media [1].

Mild Steel Protection with Copper Ion Synergy

PTT is particularly well-suited for mild steel corrosion inhibition in sulfuric acid environments when copper ions are either intentionally added as a synergist or are naturally present as contaminants. The demonstrated tripling of inhibition efficiency in the presence of Cu²⁺ enables formulators to achieve high protection levels at lower inhibitor loadings, offering a cost-performance advantage over inhibitors lacking this synergistic capability [1].

Diverse Zn(II) Coordination Polymers via Solvothermal Methods

Materials scientists seeking to construct novel metal-organic frameworks (MOFs) or coordination polymers with tunable architectures should consider PTT as a versatile building block. The ability to direct the formation of either a 3D pseudo-polyrotaxane network (conventional conditions) or a 2-fold interpenetrating LiGe-type framework (solvothermal conditions) from the same Zn(II)/PTT system provides a unique platform for studying structure-property relationships in porous materials [1].

Antitubercular Lead Optimization Scaffold

For drug discovery programs targeting Mycobacterium tuberculosis, the 5-(4-pyridyl)-1,2,4-triazole-3-thiol core represents a validated starting point for further derivatization. Evidence from hydrazone-tethered hybrids demonstrates that specific modifications to this scaffold can yield compounds with MIC₉₀ values below 4 μM against the H37Rv strain [1]. Procurement of high-purity PTT enables systematic exploration of structure-activity relationships around this promising antimycobacterial chemotype.

Application
Selection Property
Validation Focus
Nickel corrosion inhibitor in acidic bromide solutions
Pyridyl-triazole-thiol coordination
Corrosion inhibition ranking review
Mild steel protection with copper ion synergy
Cu²⁺ synergy profile
Synergistic inhibition efficiency review
Diverse Zn(II) coordination polymer synthesis
Solvothermal S–S coupling control
Framework architecture review
Antitubercular lead optimization scaffold
Hydrazone-tethered hybrid SAR
MIC₉₀ endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.